molecular formula C9H13ClN2O B13462348 4-(2-Aminoethyl)benzamide hydrochloride

4-(2-Aminoethyl)benzamide hydrochloride

Cat. No.: B13462348
M. Wt: 200.66 g/mol
InChI Key: GHNGVSDYNFEZPM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzamide hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of benzamide, where the benzene ring is substituted with an aminoethyl group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzamide hydrochloride typically involves the condensation of 4-(2-Aminoethyl)benzoic acid with ammonia or an amine under specific conditions. One common method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for being rapid, mild, and highly efficient .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and specific reaction conditions can enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of corresponding oxides or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or alkyl halides for substitution reactions. The conditions often involve specific temperatures, pressures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .

Scientific Research Applications

4-(2-Aminoethyl)benzamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes. For instance, it can inhibit serine proteases, which play a crucial role in numerous physiological functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(2-Aminoethyl)benzamide hydrochloride include:

  • 4-(2-Aminoethyl)benzenesulfonamide
  • 4-(2-Aminoethyl)benzoic acid
  • 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and overall chemical behavior .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-(2-aminoethyl)benzamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H2,11,12);1H

InChI Key

GHNGVSDYNFEZPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)C(=O)N.Cl

Origin of Product

United States

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